molecular formula C23H24ClN3O3S B2455537 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1052530-61-6

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2455537
CAS No.: 1052530-61-6
M. Wt: 457.97
InChI Key: KSUUDAFYEQBWGJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O3S and its molecular weight is 457.97. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c1-15-8-6-11-19-20(15)24-23(30-19)26(13-7-12-25(2)3)21(27)17-14-16-9-4-5-10-18(16)29-22(17)28;/h4-6,8-11,14H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUDAFYEQBWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring , a dimethylamino group , and a chromene core , which contribute to its solubility and biological profile. The presence of these functional groups is crucial for its interaction with biological targets.

Molecular Formula: C22H26ClN3O3S
Molecular Weight: 448.0 g/mol
CAS Number: 1217090-94-2

Anticancer Properties

Numerous studies have indicated that compounds with similar structures exhibit significant anticancer activity. The thiazole moiety is often linked to cytotoxic effects against various cancer cell lines, including:

  • NIH/3T3 (mouse embryoblast)
  • A549 (human lung adenocarcinoma)

For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity against cancer cells .

Compound NameIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A549
Compound 101.98 ± 1.22NIH/3T3

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Bcl-2 proteins , which are critical in regulating apoptosis (programmed cell death). Studies have shown that specific structural features enhance binding affinity to Bcl-2, leading to increased apoptosis in cancer cells .
  • Hydrophobic interactions with target proteins, which are essential for effective binding and subsequent biological activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural modifications in enhancing the biological activity of thiazole-containing compounds. Key findings include:

  • Dimethylamino Group : Enhances solubility and interaction with biological targets.
  • Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can significantly alter potency.
  • Substituents on the Chromene Core : Different substituents can modify the pharmacological profile, affecting both solubility and binding affinity.

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods streamline the process of creating complex molecules while maintaining high yields .

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited growth in A549 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism that could be exploited for drug design .

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by several key features:

  • Thiazole Ring : Known for its diverse biological activities, including anticancer properties.
  • Dimethylamino Groups : These enhance solubility and may improve interactions with biological targets.
  • Chromene Moiety : Contributes to the compound's pharmacological profile, particularly in terms of anti-inflammatory and anticancer activities.

The molecular formula for this compound is C22H29ClN4OSC_{22}H_{29}ClN_{4}OS, with a molecular weight of approximately 433.01 g/mol.

Antitumor Properties

Research indicates that this compound exhibits significant cytostatic effects against various cancer cell lines. A study demonstrated its effectiveness across multiple human cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • NUGC-3 (gastric cancer)
  • SK-Hep-1 (liver cancer)

The mechanism of action appears to involve interaction with specific cellular targets involved in tumor growth regulation, leading to inhibited proliferation of cancer cells. The IC50 values for these effects typically range from 10 µM to 20 µM depending on the specific cell line tested.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties, particularly:

  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant effects, suggesting potential mechanisms involving GABAergic neurotransmission.
  • Neurotoxicity Profile : Studies indicate lower neurotoxicity compared to traditional antiepileptic drugs, highlighting a favorable safety profile.
PropertyThis CompoundStandard Drugs (e.g., Sodium Valproate)
Antitumor ActivitySignificant cytostatic effectsVaries by drug
Anticonvulsant ActivityModerate efficacy with lower neurotoxicityHigh efficacy but higher neurotoxicity
IC50 ValuesEffective at low concentrationsTypically higher than related compounds

Study on Antitumor Effects

A recent investigation evaluated the anticancer properties of the compound across various human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 20 µM, demonstrating its potential as an effective anticancer agent.

Neuropharmacological Evaluation

Research into the neuropharmacological aspects of this compound has shown that it exhibits moderate anticonvulsant activity while maintaining a lower neurotoxicity profile compared to established antiepileptic medications. This suggests that it may be a safer alternative in treating seizure disorders.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Formation of the benzothiazole-chromene carboxamide core via condensation of 4-methylbenzo[d]thiazol-2-amine with 2-oxo-2H-chromene-3-carboxylic acid derivatives. This step may employ coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Introduction of the dimethylaminopropyl group : Alkylation or nucleophilic substitution using 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Hydrochloride salt formation : Treatment with HCl in ethanol or acetone to precipitate the final product .

Q. Characterization methods :

  • 1H/13C NMR : To confirm regiochemistry and detect impurities (e.g., residual solvents). For example, the chromene carbonyl signal typically appears at ~160–165 ppm in 13C NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ or [M-Cl]+ for the hydrochloride salt) .
  • HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for related chromene-thiazolidinone hybrids .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for amides and chromen-2-one) .
  • Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with solvent-free conditions for amide coupling, reducing purification complexity .
  • Catalyst screening : Test CuI/proline systems for Ullmann-type couplings in benzothiazole functionalization .
  • Temperature control : Use microwave-assisted synthesis to accelerate heterocycle formation (e.g., thiazole ring closure at 150°C for 30 minutes vs. 12-hour reflux) .
  • Salt metathesis : Optimize HCl concentration during salt formation to avoid over-acidification, which can degrade the dimethylaminopropyl group .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

  • Dynamic effects in NMR : For example, rotameric splitting in the dimethylamino group’s protons can be mitigated by raising the temperature to 50°C during acquisition .
  • Tautomeric equilibria : Use 2D NMR (COSY, HSQC) to identify tautomers in the chromene or benzothiazole moieties .
  • MS adducts : Apply post-column ion suppression (e.g., 0.1% formic acid in mobile phase) to minimize sodium/potassium adducts in ESI-MS .

Q. What in vitro models are suitable for studying its biological activity, and how are results validated?

  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET assays to screen against kinases (e.g., CDKs), given the compound’s structural similarity to chromene-based inhibitors .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7), correlating with cytotoxicity (IC50 via MTT assay) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-UV at 254 nm .

Q. How does the hydrochloride salt form influence stability and solubility?

  • pH-dependent solubility : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using nephelometry. The hydrochloride salt typically enhances aqueous solubility (>10 mg/mL) compared to the free base .
  • Hygroscopicity testing : Store the compound at 25°C/60% RH and monitor mass change over 48 hours. The dimethylaminopropyl group may necessitate desiccant-packed storage .
  • Degradation pathways : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and identify hydrolytic products via LC-MS .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or topoisomerase II). The chromene ring often occupies hydrophobic pockets, while the dimethylaminopropyl group engages in cationic-π interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Lys/Arg in ATP-binding sites) .
  • QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) to predict activity against drug-resistant cell lines .

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